molecular formula C11H10O2 B13702872 3,7-Dimethyl-2H-1-benzopyran-2-one CAS No. 89228-71-7

3,7-Dimethyl-2H-1-benzopyran-2-one

Cat. No.: B13702872
CAS No.: 89228-71-7
M. Wt: 174.20 g/mol
InChI Key: FGOJVYKXEHPRGF-UHFFFAOYSA-N
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Description

3,7-Dimethyl-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. 3,7-Dimethyl-2H-chromen-2-one, in particular, has garnered interest due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethyl-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. This method can employ both homogeneous catalysts, such as concentrated sulfuric acid, and heterogeneous catalysts, such as cation-exchange resins .

Industrial Production Methods: In industrial settings, the synthesis of 3,7-dimethyl-2H-chromen-2-one often involves the use of green chemistry principles to minimize environmental impact. This includes the use of green solvents, recyclable catalysts, and reactions in aqueous media to reduce reaction time and byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Based on the search results, information regarding the applications of "3,7-Dimethyl-2H-1-benzopyran-2-one" is limited. However, the search results do provide information on related compounds and their applications, which can provide insight into the potential applications of the target compound.

Understanding Benzopyran Derivatives

  • Coumarins: Coumarins are a class of compounds featuring a fused six-membered oxygen-containing benzoheterocyclic structure, comprising α-pyrone and benzene rings . They are found in various plants like cinnamon, mint, green tea, and lavender .
  • 2H-1-Benzopyran-2-one: This is the basic structure of coumarin derivatives .

Applications of Related Compounds

  • Pharmaceutical Applications:
    • 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds: These compounds have applications in medicine preparation, with the preparation method having a high yield, which can improve the yield of the medicine in large-scale production .
    • 2,2-dimethylbenzopyran derivatives: These have been synthesized and evaluated for neuroprotective effects, showing potential as anti-ischemic stroke agents . For example, compound BN-07 significantly improved neuron morphology and increased cell survival rate under oxygen-glucose deprivation conditions, outperforming the clinically used drug edaravone .
    • Coumarin and its derivatives: They are used as precursors to prepare a variety of medicinal agents and have shown therapeutic applications such as antibacterial, antifungal, anticancer, antioxidant, anthelmintic, pesticidal, and nematocidal activities .
    • As Anticoagulants: Coumarins have been explored in clinical trials for cardiovascular diseases . Warfarin, a coumarin derivative, has been compared to direct oral anticoagulants (DOACs) and has been found effective as thromboembolic prophylaxis among patients with atrial fibrillation .

Table of Coumarin Clinical Trials

TitleParticipantsType of trialPeriodOutcomes
Effectiveness of a Multidisciplinary Medication Review with Follow-up for Patients Treated with Coumarin Anticoagulants in Primary Care NCT03154489204RandomizedMay 2017-May 2018Effectiveness of medication review with follow-up. Principally studying INR control of these patients during 6 months
Efficacy and Safety of Coumarin and Troxerutin in the symptomatic Treatment of Chronic Venous Insufficiency NCT01848210829RandomizedMay 2013-September 2015Mean Change (Reduction) from Baseline in Volume of Reference Leg at Week 16 Change in the partial volume of legs will be measured using a water plethysmometer.
Efficacy and Safety Study of BERIPLEX® P/N (Kcentra) Compared with Plasma in Patients with Acute Major Bleeding Caused by Anticoagulant Therapy NCT00708435216Randomized-Percentage of participants achieving hemostatic efficacy of stopping an ongoing major bleed: at 1 and 4 hours after the end of infusion Percentage of participants who had a rapid decrease of the international normalized ratio (INR)
Therapeutic Equivalence between Branded and Generic WARFArin Tablets in Brazil (WARFA) NCT02017197100RandomizedAugust 2014-August 2016Difference between Delta INR at the fourth week of each period
Rivaroxaban Compared to Vitamin K Antagonist upon Development of Cardiovascular Calcification NCT02066662192RandomizedJuly 2013-activeProgression of coronary and aortic valve calcification (Agatston, volume & mass score as assessed by cardiac CT)
  • Other potential applications:
    • Coumarin-derived imine–metal complexes: Display a variety of therapeutic applications, such as antibacterial, antifungal, anticancer, antioxidant, anthelmintic, pesticidal, and nematocidal activities .
    • 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-2H-1-benzopyran-2-one: This is another related compound .
    • R-(+)-Marmin (7-[(6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy]-2H-1-benzopyran-2-one): This compound's crystal structure has been studied .

Mechanism of Action

The mechanism of action of 3,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

3,7-Dimethyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:

    3-Methyl-2H-chromen-2-one: Similar in structure but with different biological activities.

    7-Hydroxy-2H-chromen-2-one: Known for its potent anticoagulant properties.

    4-Methyl-2H-chromen-2-one: Exhibits strong antioxidant activity.

The uniqueness of 3,7-dimethyl-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3,7-Dimethyl-2H-1-benzopyran-2-one, commonly referred to as a coumarin derivative, has garnered attention in the scientific community due to its diverse biological activities. This compound exhibits properties that suggest potential applications in pharmacology, agriculture, and biochemistry. This article aims to present a comprehensive overview of its biological activity, supported by research findings and data tables.

Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol
IUPAC Name: 3,7-dimethyl-2H-chromen-2-one
CAS Number: 89228-71-7

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Antimicrobial Activity

Research has shown that coumarin derivatives possess significant antimicrobial properties. A study evaluated various substituted coumarins for their effectiveness against different bacterial strains. The results indicated that this compound exhibited notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

2. Anticancer Properties

The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cells, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

3. Nematicidal Activity

A recent study assessed the nematicidal activity of various substituted benzopyran derivatives against Meloidogyne javanica (root-knot nematode). The results indicated that this compound showed moderate nematicidal activity at higher concentrations, suggesting potential use in agricultural pest management .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antibacterial Activity

A comparative study evaluated the antibacterial effects of coumarin derivatives against several bacterial strains. The findings revealed that this compound had an inhibitory effect with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against tested pathogens .

Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay involving human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 30 µM .

Study 3: Nematicidal Efficacy

The nematicidal efficacy of the compound was tested at different concentrations (1000 ppm, 500 ppm, and 250 ppm). The results showed a mortality rate of approximately 60% at the highest concentration after 48 hours of exposure .

Data Tables

Biological Activity Tested Concentration Effect Observed
Antibacterial50 - 100 µg/mLInhibition of growth
Cytotoxicity30 µMIC50 value
Nematicidal1000 ppm~60% mortality

Properties

CAS No.

89228-71-7

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3,7-dimethylchromen-2-one

InChI

InChI=1S/C11H10O2/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3

InChI Key

FGOJVYKXEHPRGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)O2)C

Origin of Product

United States

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